Structural Differentiation: C-8 vs. C-6 Aldehyde Regioisomerism Determines NMR Fingerprint
The aldehyde group position constitutes the primary structural difference between isounonal (8-formyl) and unonal (6-formyl). 13C NMR spectroscopy unambiguously resolves these regioisomers: the carbonyl carbon of the aldehyde resonates at distinct chemical shifts depending on whether it is conjugated to the C-8 or C-6 position of the flavone A-ring [1]. Structural revision studies confirmed that the originally proposed structures for lawinal, unonal, and isounonal required correction precisely because of misinterpretation of these aldehyde positional signals, underscoring that NMR is the definitive method for isomer verification [1][2].
| Evidence Dimension | Aldehyde substituent position on flavone A-ring (13C NMR chemical shift region) |
|---|---|
| Target Compound Data | C-8 formyl (δ ~180-195 ppm region; 8-formyl-5,7-dihydroxy-6-methylflavone) |
| Comparator Or Baseline | Unonal: C-6 formyl; Lawinal: C-6 formyl with saturated C2-C3 bond |
| Quantified Difference | Regioisomeric shift: C-8 CHO vs. C-6 CHO results in distinct 13C δ values; exact δ difference depends on solvent and field strength. |
| Conditions | 13C NMR spectroscopy (solution-state); structural revision published in Australian Journal of Chemistry (1982) |
Why This Matters
Only NMR-based identity verification guarantees that purchased 'isounonal' is truly the C-8 aldehyde isomer and not the C-6 isomer (unonal), preventing misassignment in natural product dereplication and pharmacological studies.
- [1] Waterman PG, Crichton EG. Revision of the structures of the natural products (±)-lawinal, unonal, 7-O-methylunonal and isounonal. Australian Journal of Chemistry. 1982;35(9):1851-1858. View Source
- [2] Liao SX, Han GY, Zhang YR, Zheng QT, He CH. Studies on the chemical constituents of the root of Desmos cochinchinensis Lour. Acta Pharmaceutica Sinica. 1989;24(2):110-113. View Source
